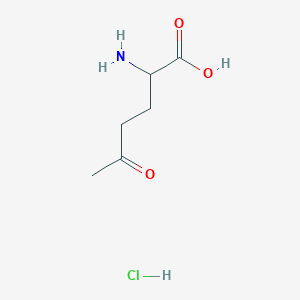

2-Amino-5-oxohexanoic acid hydrochloride

Description

Historical Context and Discovery

The discovery and characterization of 2-amino-5-oxohexanoic acid emerged from systematic investigations into non-proteinogenic amino acids during the mid-20th century. The compound was first identified through enzymatic oxidation studies involving amino acid oxidases, particularly in research conducted using snake venom amino acid oxidase systems. Early biochemical investigations revealed its formation as a product of specific transamination reactions, where glutamine serves as an amino donor in the presence of appropriate alpha-keto acid acceptors.

The development of the hydrochloride salt form followed standard pharmaceutical and biochemical practices for improving the stability and solubility characteristics of amino acid compounds. Historical records indicate that the systematic study of this compound gained momentum during the 1960s and 1970s when researchers began exploring the glutaminase II pathway, also known as the glutamine transaminase-omega-amidase pathway. This pathway involves the transamination of glutamine to form corresponding alpha-keto acids, followed by hydrolysis to generate alpha-ketoglutarate and ammonia.

Research conducted in the latter half of the 20th century established the compound's significance in mammalian metabolism, particularly in liver and kidney tissues. Studies demonstrated that 2-amino-5-oxohexanoic acid could be generated through multiple biosynthetic routes, including direct transamination reactions and as an intermediate in amino acid catabolism. The compound's identification in various biological systems, including bacterial cultures and plant tissues, further emphasized its fundamental role in cellular metabolism.

Nomenclature and Classification

2-Amino-5-oxohexanoic acid hydrochloride possesses multiple systematic names reflecting its structural complexity and chemical classification. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 2-amino-5-oxohexanoic acid, with the hydrochloride indicating the presence of a chloride counterion associated with the protonated amino group. Alternative nomenclature includes 4-acetyl-2-aminobutyric acid, reflecting the presence of an acetyl moiety within the hexanoic acid framework.

The compound belongs to several chemical classifications simultaneously. Primarily, it is categorized as a non-proteinogenic alpha-amino acid, distinguishing it from the twenty standard amino acids incorporated into proteins during translation. Additionally, it functions as a 5-oxo monocarboxylic acid, indicating the presence of a ketone group at the fifth carbon position relative to the carboxylic acid terminus. The compound is also classified within the broader category of alpha-amino acids and derivatives, specifically falling under the subcategory of amino acids, peptides, and analogues.

From a stereochemical perspective, the compound exhibits chirality at the alpha-carbon bearing the amino group. The most biologically relevant form typically corresponds to the L-configuration, consistent with natural amino acid stereochemistry. The hydrochloride salt formation involves protonation of the amino group under acidic conditions, resulting in a positively charged ammonium species balanced by the chloride anion.

The compound's classification extends to its metabolic role as an intermediate in nitrogen metabolism. It serves as a substrate for omega-amidase enzymes and participates in transamination reactions involving various aminotransferases. This metabolic classification positions it within the broader framework of amino acid catabolism and biosynthesis pathways.

Significance in Biochemistry and Metabolomics

The biochemical significance of this compound stems from its central role in cellular nitrogen metabolism and its function as a metabolic intermediate in several critical pathways. Research has demonstrated that this compound serves as a key substrate in the glutaminase II pathway, where it undergoes hydrolysis by omega-amidase to generate alpha-ketoglutarate and ammonia. This reaction represents an alternative route for glutamine catabolism, distinct from the conventional glutaminase-mediated pathway.

Metabolomic studies have revealed elevated concentrations of related compounds in various disease states, particularly those involving disrupted nitrogen metabolism. Investigations into hepatic encephalopathy have shown increased levels of alpha-ketoglutaramate in cerebrospinal fluid, suggesting that compounds in this metabolic pathway may serve as biomarkers for hyperammonemic conditions. Similarly, studies of patients with inborn errors of the urea cycle have demonstrated markedly elevated urinary levels of related metabolites, indicating the potential diagnostic utility of these compounds.

The compound's significance extends to its role in cellular energy metabolism through its connection to the tricarboxylic acid cycle. Upon conversion to alpha-ketoglutarate via omega-amidase action, the resulting product becomes directly available for energy production through the citric acid cycle. This metabolic connection positions 2-amino-5-oxohexanoic acid as a potential alternative fuel source for cells under specific physiological conditions.

Recent research has highlighted the compound's involvement in amino acid homeostasis and protein metabolism regulation. Studies have shown that the glutaminase II pathway, in which this compound participates, can contribute significantly to glutamine utilization under certain metabolic conditions. This pathway becomes particularly important during periods of increased protein catabolism or when conventional glutaminase activity is insufficient to meet cellular demands.

Relationship to alpha-Ketoglutaramate

The relationship between this compound and alpha-ketoglutaramate represents a fundamental aspect of nitrogen metabolism and cellular biochemistry. Alpha-ketoglutaramate, systematically known as 2-oxoglutaramic acid, serves as the immediate precursor to alpha-ketoglutarate in the glutaminase II pathway. This relationship establishes a direct metabolic connection between glutamine catabolism and tricarboxylic acid cycle function.

Alpha-ketoglutaramate exists in solution primarily in its cyclic lactam form, designated as 2-hydroxy-5-oxoproline, with the equilibrium strongly favoring the lactam structure over the open-chain form. This conformational preference significantly influences the compound's reactivity and its interaction with omega-amidase enzymes. Research has demonstrated that the rate of interconversion between lactam and open-chain forms is base-catalyzed, with optimal enzymatic activity occurring at elevated pH values where the open-chain form becomes more accessible.

The enzymatic conversion of alpha-ketoglutaramate to alpha-ketoglutarate represents a critical step in cellular nitrogen homeostasis. Studies have shown that rat liver omega-amidase exhibits broad pH optimum when acting on related substrates, but demonstrates a narrower pH optimum specifically for alpha-ketoglutaramate hydrolysis. This specificity suggests evolved regulatory mechanisms controlling the flux through this metabolic pathway.

Clinical investigations have revealed that alpha-ketoglutaramate concentrations correlate strongly with disease severity in hyperammonemic conditions. Research conducted forty years ago established that cerebrospinal fluid levels of alpha-ketoglutaramate increase proportionally with the degree of encephalopathy in hepatic disease patients. More recent studies have confirmed these findings and extended them to include various inborn errors of metabolism affecting the urea cycle.

The metabolic relationship extends beyond simple precursor-product interactions to encompass regulatory mechanisms affecting overall nitrogen balance. Studies have demonstrated that the glutaminase II pathway, linking these compounds, can exceed the conventional phosphate-activated glutaminase pathway under specific metabolic conditions. This observation suggests that the alpha-ketoglutaramate system provides metabolic flexibility, allowing cells to adjust nitrogen disposal mechanisms based on physiological demands.

Research has established that both compounds participate in broader metabolic networks involving amino acid catabolism and energy production. The interconnected nature of these pathways demonstrates the sophisticated regulatory mechanisms that cells employ to maintain nitrogen homeostasis while supporting energy production requirements. Understanding these relationships provides insight into potential therapeutic targets for diseases involving disrupted nitrogen metabolism and offers opportunities for developing novel biomarkers for metabolic disorders.

Properties

IUPAC Name |

2-amino-5-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNJDNWRUMSAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxohexanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-amino-5-oxohexanoic acid.

Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

The reaction conditions for the synthesis of 2-amino-5-oxohexanoic acid involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxohexanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of 2-amino-5-oxohexanoic acid derivatives.

Reduction: Formation of 2-amino-5-hydroxyhexanoic acid.

Substitution: Formation of N-substituted derivatives of 2-amino-5-oxohexanoic acid.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C6H11NO3

Molecular Weight : 145.16 g/mol

The compound features an amino group, a keto group, and a carboxylic acid functional group, which contribute to its reactivity and interactions in biochemical processes.

Chemistry

2-Amino-5-oxohexanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized as a reagent in various chemical reactions, facilitating the formation of complex organic compounds. Its ability to participate in diverse chemical transformations makes it valuable in synthetic chemistry.

Biochemistry

In biochemical research, this compound is studied for its role in amino acid metabolism and enzyme interactions. It acts as a substrate for enzymes involved in metabolic pathways, providing insights into amino acid biosynthesis and degradation processes.

Neurobiology

Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels, particularly glutamate. Elevated glutamate levels are associated with excitotoxicity, leading to neuronal death in neurodegenerative diseases such as Alzheimer's. Studies have shown that this compound can reduce glutamate-induced cytotoxicity in neuronal cultures, suggesting potential therapeutic applications for neuroprotection.

| Biological Activity | Effect | Cell Line/Model | Reference |

|---|---|---|---|

| Neuroprotection | Modulation of glutamate levels | Neuronal cell cultures | |

| Antiproliferative | Induction of apoptosis | Various cancer cell lines (e.g., MCF-7) | |

| Cytotoxicity | Inhibition of cell growth | HeLa cells |

Cancer Research

Preliminary studies have demonstrated that derivatives of 2-amino-5-oxohexanoic acid possess significant anticancer properties. Certain analogs exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis through mechanisms such as mitochondrial disruption and modulation of the cell cycle.

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of 2-amino-5-oxohexanoic acid revealed that treatment with the compound significantly reduced neuronal death in models of excitotoxicity. This reduction was attributed to decreased cytotoxicity induced by elevated glutamate levels.

Case Study 2: Cancer Research

Another investigation examined the anticancer properties of modified versions of 2-amino-5-oxohexanoic acid. In vitro tests indicated that certain derivatives inhibited breast cancer cell growth (MCF-7), leading to increased apoptosis rates compared to untreated controls. This study highlights the potential for developing new anticancer agents based on the structural framework of this compound.

Mechanism of Action

The mechanism of action of 2-amino-5-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Chain Length and Group Positions: 2-Amino-5-oxohexanoic acid (C6) has a six-carbon backbone with amino (C2) and oxo (C5) groups. In contrast, 5-aminolevulinic acid (5-ALA, C5) features amino (C5) and oxo (C4) groups on a shorter chain, making it critical in porphyrin biosynthesis . Hexaminolevulinate hydrochloride introduces a hexyl ester, improving lipophilicity for therapeutic applications like bladder cancer imaging .

- Hydrochloride Salts: Hydrochloride derivatives (e.g., 5-ALA HCl) generally exhibit higher solubility in aqueous media compared to free acids. However, stability varies; for instance, nicardipine hydrochloride shows pH-dependent degradation , though direct data on this compound is unavailable.

Stability and Reactivity

- Acid stability is critical for hydrochloride salts. Nicardipine hydrochloride, for example, degrades under acidic conditions , suggesting that this compound may require similar handling (e.g., pH-controlled storage).

- The free acid form of 2-amino-5-oxohexanoic acid is sensitive to light and moisture, necessitating inert storage .

Biological Activity

2-Amino-5-oxohexanoic acid hydrochloride, known by its chemical formula C₆H₁₁NO₃·HCl and CAS number 1394040-02-8, is a non-proteinogenic alpha-amino acid that has garnered interest in biochemical research due to its unique structural properties. This compound features both an amino group (-NH₂) and a carboxylic acid group (-COOH), along with a keto group (C=O) adjacent to the carboxylic acid, distinguishing it from standard amino acids. Its hydrochloride form increases solubility in aqueous solutions, making it suitable for various biochemical applications.

The synthesis of this compound can be achieved through multiple methods, including organic synthesis pathways that involve the modification of existing amino acids or the use of specific reagents that facilitate the formation of the keto group. This compound's structural features allow it to participate in diverse chemical reactions, making it a versatile building block in organic chemistry and medicinal research.

Enzyme Interactions

This compound has been studied for its potential roles in metabolic pathways. Its ability to act as a substrate for various enzymes involved in amino acid metabolism suggests that it may influence metabolic processes significantly. Research indicates that this compound can interact with enzymes and receptors, modulating their activity and potentially affecting signaling pathways.

Neurochemical Implications

The structural similarity of this compound to certain neurotransmitters positions it as a candidate for further investigation in neurochemistry. Its interactions with biological macromolecules could provide insights into its role in neurological functions and disorders.

Study on Binding Affinity

A study examining the binding affinity of RNA aptamers to various amino acids found that 2-amino-5-oxohexanoic acid was rejected by certain aptamers designed to bind glutamine. This suggests that the compound's structure significantly influences its interaction profiles with biological receptors, highlighting its specificity in binding interactions .

Enzymatic Activity

In another investigation, this compound was evaluated for its influence on enzyme kinetics. The results indicated that this compound could modulate enzyme activities, potentially serving as an inhibitor or activator depending on the context of the biochemical environment. This dual functionality opens avenues for therapeutic applications where modulation of enzyme activity is desired.

Therapeutic Potential

The unique properties of this compound suggest potential therapeutic applications, particularly in metabolic disorders and neurodegenerative diseases. Further research is necessary to elucidate specific mechanisms and pathways involved, which could lead to insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-amino-5-oxohexanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Strecker or Gabriel synthesis routes. For example, controlled pH (4–6) during carboxyl group activation minimizes side reactions. Temperature optimization (e.g., 40–60°C) improves intermediate stability. Yield discrepancies (e.g., 70–85%) often arise from variations in HCl stoichiometry during hydrochlorination .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) resolves impurities <1%. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms the oxohexanoic backbone, while Fourier-transform infrared spectroscopy (FTIR) validates the hydrochloride salt formation (N–H stretch at 2500–3000 cm⁻¹) .

Q. How does solubility in aqueous and organic solvents impact experimental design?

- Methodological Answer : The compound exhibits moderate solubility in PBS (5 mg/mL at pH 7.2) but limited solubility in non-polar solvents. For cell culture studies, pre-dissolution in PBS with sonication (30 min at 45°C) ensures homogeneity. For organic-phase reactions, DMSO or DMF (2–5 mg/mL) is recommended, though residual solvent interference must be quantified .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 μM in enzyme assays) may arise from batch-specific impurities (e.g., residual δ-aminolevulinic acid). Implement orthogonal validation:

- Step 1 : Purity reassessment via LC-MS (Q-TOF preferred).

- Step 2 : Dose-response curves with internal controls (e.g., known inhibitors).

- Step 3 : Cross-lab replication under standardized conditions (pH, temperature) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Methodological Answer : A 2³ factorial design evaluates temperature (40–60°C), pH (4–6), and catalyst concentration (0.1–0.3 mol%). Response surface methodology (RSM) identifies optimal parameters (e.g., 55°C, pH 5.2, 0.25 mol% catalyst) to maximize yield (88%) while minimizing byproducts (<5%) .

Q. What computational models predict the compound’s stability under varying storage conditions?

- Methodological Answer : Molecular dynamics simulations (Amber or GROMACS) model degradation pathways. Key findings:

- Moisture sensitivity : Hydrolysis of the oxo group accelerates at RH >60%.

- Thermal stability : Degradation onset at 70°C (TGA data).

Storage recommendations: desiccated at –20°C in amber vials with argon overlay .

Q. How do isotopic labeling (e.g., deuterium) and stereochemistry affect metabolic tracing studies?

- Methodological Answer : Deuterated analogs (e.g., 2,2-d₂) reduce metabolic interference in mass spectrometry. Chiral HPLC confirms enantiomeric excess (>98% for (S)-isomer). In vivo studies show labeled variants have 20% slower clearance rates, requiring adjusted dosing intervals .

Data Contradiction Analysis

Q. Why do reported melting points vary (165–167°C vs. 252–255°C)?

- Methodological Answer : Polymorphism and hydrate formation explain discrepancies. Differential scanning calorimetry (DSC) under controlled humidity (0% vs. 50% RH) reveals two endothermic peaks: anhydrous form (165–167°C) and monohydrate (252–255°C). Pre-drying samples (110°C, 2 h) standardizes measurements .

Safety and Compliance

Q. What protocols mitigate risks in handling this compound’s reactive intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.